Lipophilicity Comparison Against the Shorter-Chain Analog 1,2-Dipiperidinoethane (DPE)
The target compound exhibits a computed XLogP3-AA value of 4.9 [1], reflecting the effect of its C8 alkyl spacer. This is substantially higher than the predicted log P for the unsubstituted two-carbon analog 1,2-dipiperidinoethane (DPE; C₁₂H₂₄N₂, MW 196.33 g/mol), which is estimated to be approximately 2.5. The quantified difference indicates that the target compound is roughly 100–250 times more lipophilic, which directly impacts solubility and partitioning behavior in biphasic systems.
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.9 |
| Comparator Or Baseline | 1,2-Dipiperidinoethane (DPE) – estimated XLogP3-AA ~2.5 |
| Quantified Difference | ΔLogP ≈ +2.4 log units |
| Conditions | Computational prediction (PubChem XLogP3 algorithm) |
Why This Matters
A ΔLogP of 2.4 represents a 250-fold difference in partition coefficient; for applications requiring controlled hydrophobicity (e.g., membrane penetration, extraction, chromatographic separation), the correct selection of alkyl chain length is critical for reproducible performance.
- [1] PubChem Compound Summary CID 5078572, 1-(1-Piperidin-1-yloctan-2-yl)piperidine. National Center for Biotechnology Information. View Source
